molecular formula C14H14BrNO7 B1456365 Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate CAS No. 1329166-67-7

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate

Cat. No.: B1456365
CAS No.: 1329166-67-7
M. Wt: 388.17 g/mol
InChI Key: QDAFINNMGBOQCT-UHFFFAOYSA-N
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Description

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a bromine atom and a nitro group attached to a benzoyl moiety, making it a valuable intermediate in various chemical reactions.

Scientific Research Applications

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action for Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate likely involves the alkylation of enolate ions . This process typically involves an S N 2 reaction with alkyl halides . The malonic ester synthesis is a method that could be used to prepare carboxylic acids .

Safety and Hazards

The safety data sheet for Diethyl malonate, a related compound, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

The future directions for Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate could potentially involve its use in the synthesis of other compounds. For example, diethyl malonate, a related compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate typically involves the reaction of diethyl malonate with 2-bromo-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

    Reduction: Hydrogen gas, palladium catalyst.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoyl malonates.

    Reduction: Diethyl 2-(2-amino-4-nitrobenzoyl)malonate.

    Hydrolysis: 2-(2-bromo-4-nitrobenzoyl)malonic acid.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A commonly used malonic ester with similar reactivity but lacks the bromine and nitro groups.

    Diethyl Bromomalonate: Contains a bromine atom but lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.

Uniqueness

Diethyl 2-(2-bromo-4-nitrobenzoyl)malonate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-(2-bromo-4-nitrobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(16(20)21)7-10(9)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAFINNMGBOQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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